Head-to-Head Kinetic Comparison Against Isocitrate for ICL1
In a direct enzymatic assay using purified recombinant ICL1, DL-threo-2-methylisocitrate (MICA) exhibits a substantially higher Michaelis constant (Km) and a lower catalytic rate constant (kcat) compared to its non-methylated analog, threo-D(s)L(s)-isocitrate (ICA) [1]. This quantifies the reduced efficiency of the methylated substrate.
| Evidence Dimension | Enzyme Affinity (Km) and Catalytic Turnover (kcat) |
|---|---|
| Target Compound Data | Km = 718 µM, kcat = 1.25 s⁻¹ |
| Comparator Or Baseline | threo-D(s)L(s)-isocitrate (ICA): Km = 188 µM, kcat = 5.24 s⁻¹ |
| Quantified Difference | Km is ~4-fold higher; kcat is ~4.2-fold lower |
| Conditions | Purified recombinant ICL1, Michaelis-Menten non-linear least squares fitting. |
Why This Matters
This data directly validates the need for DL-threo-2-methylisocitrate sodium in experiments where tracking the methylcitrate cycle specifically requires a substrate with defined, distinct kinetics, as isocitrate cannot mimic its behavior.
- [1] MedChemExpress. DL-threo-2-methylisocitrate sodium. HY-16581A. View Source
